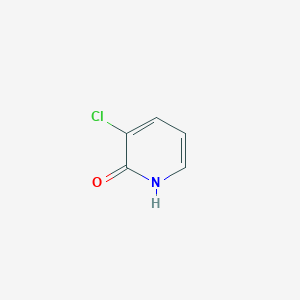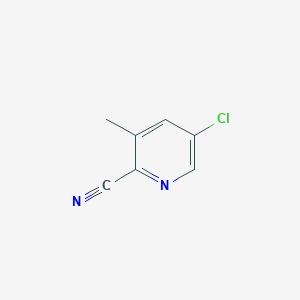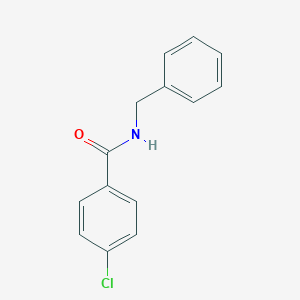
3-Chloro-2-hydroxypyridine
Vue d'ensemble
Description
3-Chloro-2-hydroxypyridine: is an organic compound with the molecular formula C5H4ClNO . It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Chemistry: 3-Chloro-2-hydroxypyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. It is also employed in the synthesis of bioactive molecules that can interact with specific biological targets .
Medicine: this compound derivatives have shown potential in medicinal chemistry for the development of new drugs. These derivatives are investigated for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of corrosion inhibitors and polymer additives .
Mécanisme D'action
Target of Action
It is known to be used as an organic intermediate in various chemical reactions
Mode of Action
It is known to participate in chemical reactions as an intermediate . The compound’s chlorine atom and hydroxyl group likely play key roles in its reactivity.
Biochemical Pathways
For example, it has been used in the preparation of all four possible benzo[4,5]furopyridine tricyclic heterocycles .
Result of Action
As an intermediate in chemical reactions, its primary role is likely to contribute to the synthesis of more complex molecules .
Analyse Biochimique
Biochemical Properties
3-Chloro-2-hydroxypyridine has been used in the preparation of various organic compounds . It has been used in the synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles . The synthesis involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions
Molecular Mechanism
It is known to undergo photoreaction mechanisms involving tautomerization and photodissociation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-hydroxypyridine can be synthesized through several methods. One common method involves the chlorination of 2-hydroxypyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chloro-2-aminopyridine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in aminopyridine derivatives .
Comparaison Avec Des Composés Similaires
2-Chloro-3-hydroxypyridine: Similar structure but with the positions of chlorine and hydroxyl groups interchanged.
3-Chloro-4-hydroxypyridine: Chlorine and hydroxyl groups are at the third and fourth positions, respectively.
5-Chloro-2-hydroxypyridine: Chlorine is at the fifth position, and the hydroxyl group is at the second position.
Uniqueness: 3-Chloro-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups at specific positions allows for selective interactions in chemical and biological systems, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNIPUFKBBALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342464 | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-35-8 | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 3-chloro-2-hydroxypyridine upon UV irradiation in an inert matrix?
A: The research paper "Photoinduced Wolff rearrangement and tautomerization of this compound isolated in an Ar matrix" [] investigates the photochemical transformations of this compound when exposed to UV light within an argon matrix. The study reveals that the compound undergoes two primary reactions:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)






![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)






